5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Functional Groups:
Final Modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkyl halides or sulfonates can be used as alkylating agents in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated products depending on the substituents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential as a pharmacophore for the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form coordination bonds with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity by modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one: Lacks the additional functional groups present in the target compound.
5,6-Dimethylthieno[2,3-d]pyrimidin-4-one: Similar core structure but different substituents.
2-[(2-Oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-one: Similar functional groups but lacks the dimethyl and prop-2-en-1-yl groups.
Uniqueness
The uniqueness of 5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H16N2O2S2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O2S2/c1-5-6-16-13(18)11-9(3)10(4)20-12(11)15-14(16)19-7-8(2)17/h5H,1,6-7H2,2-4H3 |
InChI Key |
TYLRSADBBCYSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C)CC=C)C |
Origin of Product |
United States |
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